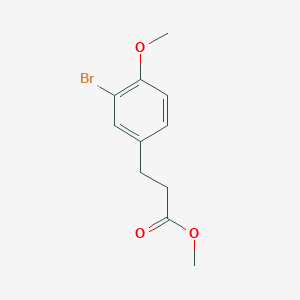

Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

Description

Contextualization within Halogenated Aromatic Compounds Research

Halogenated aromatic compounds are a cornerstone of modern chemical research, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of a halogen atom, such as bromine, into an aromatic ring can significantly alter the molecule's physical, chemical, and biological properties. This strategic placement of a halogen can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

The bromine atom in Methyl 3-(3-bromo-4-methoxyphenyl)propanoate serves as a key functional handle for a variety of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful methods for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reactivity allows for the elaboration of the aromatic core, enabling the construction of intricate molecular architectures.

Significance of Substituted Phenylpropanoate Esters in Contemporary Organic Synthesis

Substituted phenylpropanoate esters are a class of compounds that feature prominently as intermediates in the synthesis of numerous biologically active molecules and natural products. The propanoate ester side chain can be readily modified through various chemical reactions, including hydrolysis, amidation, and reduction, further expanding its synthetic utility.

The specific arrangement of the bromo and methoxy (B1213986) substituents on the phenyl ring of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate provides a unique combination of electronic and steric properties that can influence the reactivity and selectivity of subsequent chemical transformations. The methoxy group, an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, while the bromine atom's position directs cross-coupling reactions.

Overview of Academic Research Trajectories for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

Academic research involving Methyl 3-(3-bromo-4-methoxyphenyl)propanoate and related compounds has primarily focused on its application as a versatile building block in the synthesis of more complex molecular targets. Its utility as a synthetic intermediate is a recurring theme in the scientific literature. ontosight.ai

One significant research trajectory involves its use in the synthesis of chalcones, which are precursors to flavonoids and other biologically active heterocyclic compounds. For instance, the related compound 3-bromo-4-methoxybenzaldehyde (B45424) is a known starting material for the synthesis of chalcone (B49325) derivatives. nih.gov Given the structural similarity, Methyl 3-(3-bromo-4-methoxyphenyl)propanoate could potentially be transformed into related building blocks for similar synthetic endeavors.

Furthermore, the bromo-substituted aromatic ring makes this compound a prime candidate for use in palladium-catalyzed cross-coupling reactions to generate biaryl structures, which are common motifs in many pharmaceutical agents. The ability to introduce new aryl or alkyl groups at the position of the bromine atom allows for the systematic exploration of structure-activity relationships in drug discovery programs. While specific studies detailing the extensive use of this exact molecule are not abundant, the principles of its reactivity are well-established through research on analogous compounds.

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate and a related compound.

| Property | Value |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| CAS Number | 288310-70-3 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: Some physical properties are inferred based on structurally similar compounds.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of expected NMR data for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate based on the analysis of similar structures.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) |

| ¹H NMR | |

| -OCH₃ (methoxy) | 3.8 - 4.0 |

| -OCH₃ (ester) | 3.6 - 3.8 |

| -CH₂- (ester side chain) | 2.5 - 3.0 |

| Aromatic Protons | 6.8 - 7.5 |

| ¹³C NMR | |

| C=O (ester) | 170 - 175 |

| Aromatic Carbons | 110 - 160 |

| -OCH₃ (methoxy) | 55 - 60 |

| -OCH₃ (ester) | 50 - 55 |

| -CH₂- (ester side chain) | 30 - 40 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-bromo-4-methoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFIDTZFPOVCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization

Retrosynthetic Analysis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

A retrosynthetic analysis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate reveals two primary strategic disconnections. The first involves the disconnection of the ester group, leading to the precursor 3-(3-bromo-4-methoxyphenyl)propanoic acid. This carboxylic acid can then be subjected to esterification to yield the target molecule.

The second key disconnection breaks the bond between the aromatic ring and the propanoate side chain. This suggests two potential synthetic routes. In the first, the aromatic ring, already functionalized with the bromo and methoxy (B1213986) groups, can be coupled with a three-carbon chain. Alternatively, a precursor containing the 4-methoxyphenylpropanoate core can undergo electrophilic aromatic bromination to introduce the bromine atom at the desired position.

Precursor Chemistry and Starting Material Selection for Synthetic Routes

The selection of appropriate starting materials is paramount for an efficient synthesis. Based on the retrosynthetic analysis, two principal precursor scaffolds are considered: those that allow for the introduction of the bromine atom onto a pre-existing side-chain-bearing aromatic ring, and those that facilitate the construction of the propanoate chain onto a pre-brominated aromatic core.

Strategies for Halogenation at the ortho-position to Methoxy Group

The methoxy group is an ortho-, para-directing activating group in electrophilic aromatic substitution. To achieve selective bromination at the ortho-position, careful selection of the brominating agent and reaction conditions is necessary. Direct bromination of a para-substituted methoxybenzene derivative can lead to a mixture of ortho-brominated products.

A common and effective method for achieving ortho-bromination is the use of N-bromosuccinimide (NBS). nih.gov This reagent is known for its selectivity, particularly in the presence of a directing group like methoxy. The reaction can be carried out in various solvents, with conditions optimized to favor the desired isomer. The use of a catalyst, such as a Lewis acid, can also influence the regioselectivity of the bromination. researchgate.net

Approaches for the Construction of the Propanoate Carbon Chain

Several established methods exist for the introduction of a propanoate side chain onto an aromatic ring. One common approach involves the Friedel-Crafts acylation of a suitable aromatic precursor with a three-carbon acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst. The resulting ketone can then be reduced to the corresponding alkane, followed by oxidation of the terminal methyl group to a carboxylic acid.

Alternatively, cross-coupling reactions, such as the Heck or Suzuki reaction, can be employed to form the carbon-carbon bond between the aromatic ring and a three-carbon building block. For instance, a bromo-substituted aromatic compound can be coupled with an acrylic acid derivative.

Direct Synthesis Protocols and Reaction Conditions

The direct synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate can be approached via two primary routes: esterification of the corresponding carboxylic acid or electrophilic bromination of the precursor ester.

Esterification Reactions for Methyl Ester Formation

The conversion of 3-(3-bromo-4-methoxyphenyl)propanoic acid to its methyl ester is a straightforward esterification reaction. A widely used method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ceon.rsresearchgate.net The reaction is typically heated to drive the equilibrium towards the formation of the ester.

Alternative methods for esterification include the use of diazomethane, which provides a high yield but requires caution due to its toxicity and explosive nature. Other reagents, such as methyl iodide in the presence of a base like potassium carbonate, can also be employed.

| Esterification Method | Reagents | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol | H₂SO₄ or HCl | Reflux | Inexpensive, scalable | Reversible, requires excess alcohol |

| Diazomethane | CH₂N₂ | None | Room Temperature | High yield, mild conditions | Toxic, explosive, generates N₂ gas |

| Williamson Ether Synthesis (for esters) | Methyl Iodide, Base (e.g., K₂CO₃) | None | Varies | Can be used for sensitive substrates | Requires a strong base |

Electrophilic Aromatic Bromination Methodologies

The introduction of the bromine atom onto the aromatic ring of a precursor like methyl 3-(4-methoxyphenyl)propanoate is a key step in an alternative synthetic route. molbase.com This electrophilic aromatic substitution is directed by the activating methoxy group to the ortho and para positions. mdpi.com Since the para position is already occupied by the propanoate side chain, the bromination will occur at the ortho position.

A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, such as carbon tetrachloride or acetonitrile (B52724), and can be initiated by light or a radical initiator. Other brominating agents, such as bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), can also be used. libretexts.org The choice of reagent and conditions can be optimized to maximize the yield of the desired 3-bromo isomer.

| Brominating Agent | Catalyst/Initiator | Typical Solvent | Reaction Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Light or Radical Initiator | Carbon Tetrachloride, Acetonitrile | Varies | Good for ortho-bromination of activated rings |

| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Dichloromethane, Acetic Acid | Room Temperature or gentle heating | Can lead to mixtures of isomers |

Catalytic Systems and Reagents for Enhanced Synthetic Efficiency

Modern organic synthesis heavily relies on catalytic systems to improve reaction efficiency, yield, and selectivity. For the synthesis of compounds like Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, palladium-catalyzed cross-coupling reactions are of particular importance.

The Heck reaction, for instance, provides a powerful method for the formation of carbon-carbon bonds by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. A plausible synthetic route to the target compound could involve the Heck coupling of 3-bromo-4-methoxybenzaldehyde (B45424) with an acrylate, followed by reduction of the resulting cinnamate (B1238496) derivative. The efficiency of the Heck reaction is highly dependent on the catalytic system, which typically involves a palladium source, such as palladium(II) acetate, and a ligand.

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is renowned for its mild reaction conditions and high functional group tolerance. The development of novel catalytic systems, including those based on sustainable ligands and recyclable supports, has further enhanced the efficiency and environmental profile of this reaction.

The choice of catalyst and ligands is crucial for optimizing these cross-coupling reactions. For example, palladacycle-ligand precatalysts have been shown to be highly effective in Suzuki-Miyaura reactions. The nature of the ligand, such as dialkylbiarylphosphines, can significantly influence the catalyst's activity and turnover number.

Below is a table summarizing various catalytic systems used in related cross-coupling reactions:

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Coupling | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 |

| Suzuki-Miyaura | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 90 |

| Heck Coupling | Pd/C | - | NaOAc | NMP | 120 |

| Suzuki-Miyaura | [PdCl2(dppf)] | dppf | Cs2CO3 | Dioxane | 80 |

Considerations for Stereochemical Control in Related Analogues (Methodological Aspects)

While Methyl 3-(3-bromo-4-methoxyphenyl)propanoate itself is not chiral, the synthesis of its analogues with stereocenters, particularly at the α- or β-position of the propanoate chain, requires careful consideration of stereochemical control. Methodological aspects to achieve high enantioselectivity in the synthesis of such chiral 3-arylpropanoates are of significant interest in medicinal and materials chemistry.

One of the most effective methods for introducing chirality is through asymmetric hydrogenation of a prochiral precursor, such as a corresponding cinnamate derivative. This reaction utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen across the double bond, leading to one enantiomer in excess. Rhodium and Ruthenium complexes with chiral phosphine (B1218219) ligands, such as BINAP and DuPhos, have demonstrated high enantioselectivity in the hydrogenation of various substituted cinnamates.

Another powerful strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral 3-arylpropanoates, a chiral auxiliary can be attached to the carboxylic acid moiety of a cinnamic acid derivative. Subsequent conjugate addition of a nucleophile to the double bond will proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to afford the desired enantiomerically enriched product. Oxazolidinones, introduced by Evans, are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric conjugate additions.

The table below outlines some common approaches for stereochemical control in the synthesis of 3-arylpropanoate analogues:

| Method | Key Reagent/Catalyst | Substrate Type | Stereochemical Outcome |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | Methyl Cinnamate | High enantioselectivity |

| Chiral Auxiliary Directed Conjugate Addition | Evans' Oxazolidinone | Cinnamoyl Imide | High diastereoselectivity |

| Asymmetric Heck Reaction | Pd(OAc)2 / Chiral Ligand | Aryl Halide + Alkene | Enantioselective product |

Implementation of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate and its analogues can be designed with these principles in mind.

A key aspect of green chemistry is the use of safer solvents and reaction conditions. For instance, conducting Suzuki-Miyaura cross-coupling reactions in aqueous media or using bio-based solvents can significantly reduce the environmental impact compared to traditional organic solvents. researchgate.net Ligand-free catalytic systems or the use of highly efficient and recyclable catalysts also contribute to a greener synthesis by minimizing waste.

Atom economy is another important principle, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. Reactions like catalytic hydrogenation have excellent atom economy as they involve the addition of hydrogen.

The choice of reagents also plays a crucial role. As mentioned earlier, using NBS as a brominating agent is often preferred over molecular bromine due to safety considerations. Furthermore, developing catalytic systems that can operate at lower temperatures and pressures reduces energy consumption.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps, thereby saving solvents and energy.

By carefully selecting reagents, catalysts, and reaction conditions, the synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate and related compounds can be made more sustainable and environmentally friendly.

Reaction Chemistry and Transformational Studies

Reactivity of the Aryl Bromide Moiety in Cross-Coupling

The bromine atom attached to the phenyl ring is a key site for synthetic modification. Its susceptibility to oxidative addition with low-valent transition metals, especially palladium(0), makes it an ideal electrophilic partner in numerous cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-catalyzed reactions are the cornerstone of synthetic transformations for aryl halides like Methyl 3-(3-bromo-4-methoxyphenyl)propanoate. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, the aryl bromide can be coupled with various aryl, heteroaryl, or vinyl boronic acids or their corresponding boronate esters. This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid reagents. arkat-usa.org The presence of a base is crucial for the transmetalation step of the catalytic cycle.

A typical Suzuki-Miyaura reaction would involve treating Methyl 3-(3-bromo-4-methoxyphenyl)propanoate with a boronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides The following table presents typical conditions reported for Suzuki-Miyaura couplings of various aryl bromides, which are applicable to the title compound.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 90 |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 |

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene, yielding a substituted alkene. arkat-usa.org This transformation is highly valuable for the synthesis of stilbenes, cinnamates, and other vinylated aromatic compounds. In the context of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, its aryl bromide moiety can react with a variety of alkenes, such as acrylates, styrenes, or simple olefins, in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity.

The general protocol involves heating the aryl bromide and the alkene with a palladium source and a base, often with a phosphine ligand to stabilize the catalytic species.

Table 2: General Conditions for Heck Reaction with Aryl Bromides The table below outlines common catalytic systems and conditions for the Heck reaction, which could be applied to Methyl 3-(3-bromo-4-methoxyphenyl)propanoate.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 |

| PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile (B52724) | 80 |

| Herrmann's Cat. | - | NaOAc | DMA | 120 |

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is unique among palladium-catalyzed couplings as it typically requires a copper(I) co-catalyst. The reaction of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate with a terminal alkyne would lead to the formation of a C(sp²)-C(sp) bond, providing access to a wide range of functionalized alkynyl aromatic compounds. These products are valuable intermediates for pharmaceuticals, natural products, and organic materials. The reaction is generally carried out under mild conditions with an amine base.

Table 3: Common Protocols for Sonogashira Coupling of Aryl Bromides This table details representative conditions for the Sonogashira coupling reaction applicable to the title compound.

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) |

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 60 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 70 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a primary tool for synthesizing aryl amines, which are prevalent structures in medicinal chemistry and materials science. Applying this reaction to Methyl 3-(3-bromo-4-methoxyphenyl)propanoate would allow for the introduction of primary or secondary amines, anilines, or N-heterocycles at the C3 position of the phenyl ring. The reaction requires a palladium catalyst, a specialized phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides The following table summarizes common catalytic systems used for the Buchwald-Hartwig amination of aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temp. (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 80 |

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. Unlike the palladium-catalyzed reactions described above, the SNAr mechanism does not involve a metal catalyst. Instead, it proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.

For an SNAr reaction to be feasible, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group (in this case, the bromide). These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, the substituents on the ring are a methoxy (B1213986) group (-OCH₃) and a methyl propanoate side chain.

The methoxy group at the C4 position (para to the bromide) is a strong electron-donating group, which destabilizes the anionic intermediate required for SNAr.

The methyl propanoate side chain at the C1 position is too far from the reaction center to exert a significant electronic effect and is only weakly electron-withdrawing.

Due to the presence of the strongly electron-donating methoxy group and the absence of any strong electron-withdrawing groups ortho or para to the bromine atom, Methyl 3-(3-bromo-4-methoxyphenyl)propanoate is not an ideal substrate for SNAr reactions. Under typical nucleophilic substitution conditions, this compound would be expected to be unreactive, making transition-metal-catalyzed pathways the preferred method for its functionalization.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Subsequent Reactions

The presence of a bromine atom on the aromatic ring allows for the formation of highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and are instrumental in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation:

Treatment of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is expected to yield the corresponding Grignard reagent, (3-(methoxycarbonyl)ethyl)-2-methoxyphenylmagnesium bromide. The formation of Grignard reagents from aryl bromides is a well-established transformation. The presence of the methoxy group on the ring can influence the reaction, but it is generally tolerated.

| Reactant | Reagent | Solvent | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | Mg | THF or Et₂O | (3-(methoxycarbonyl)ethyl)-2-methoxyphenylmagnesium bromide |

Organolithium Reagent Formation:

Alternatively, reaction with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures in an inert solvent like THF or hexane (B92381), would lead to lithium-halogen exchange, forming the corresponding aryllithium species. This reaction is generally very fast.

| Reactant | Reagent | Solvent | Temperature | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | n-BuLi or t-BuLi | THF or Hexane | -78 °C to 0 °C | 3-(3-Lithio-4-methoxyphenyl)propanoate |

Subsequent Reactions:

Once formed, these organometallic reagents can participate in a variety of coupling reactions. For instance, they can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to introduce new alkyl, aryl, or vinyl groups at the 3-position of the phenyl ring.

Reactivity of the Methyl Ester Group

The methyl ester functionality is a versatile handle for numerous chemical transformations, including hydrolysis, transesterification, reduction, and amidation.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(3-bromo-4-methoxyphenyl)propanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidic workup.

| Starting Material | Reagents | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | 1. NaOH (aq), Δ2. H₃O⁺ | 3-(3-Bromo-4-methoxyphenyl)propanoic acid |

Transesterification allows for the conversion of the methyl ester into other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven process can be pushed towards the product by using a large excess of the new alcohol or by removing the methanol (B129727) byproduct.

| Reactant | Alcohol | Catalyst | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | R-OH (e.g., Ethanol, Isopropanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Alkyl 3-(3-bromo-4-methoxyphenyl)propanoate |

Reduction of the methyl ester group can lead to the formation of the corresponding primary alcohol, 3-(3-bromo-4-methoxyphenyl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction is generally carried out in an anhydrous ethereal solvent. Subsequent reaction of the resulting alcohol could yield ethers.

| Reactant | Reagent | Solvent | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | LiAlH₄ | THF or Et₂O | 3-(3-Bromo-4-methoxyphenyl)propan-1-ol |

The methyl ester can be converted to amides by reaction with primary or secondary amines. This aminolysis is often slower than hydrolysis and may require heating. The formation of hydrazides is achieved by reacting the ester with hydrazine hydrate, typically in an alcoholic solvent.

| Reactant | Reagent | Product |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | R¹R²NH | N,N-R¹,R²-3-(3-bromo-4-methoxyphenyl)propanamide |

| Methyl 3-(3-bromo-4-methoxyphenyl)propanoate | N₂H₄·H₂O | 3-(3-Bromo-4-methoxyphenyl)propanehydrazide |

Reactions Involving the Propanoate Aliphatic Chain

The aliphatic chain of the propanoate moiety also presents sites for chemical modification, primarily at the α- and β-positions (the carbons adjacent to the ester and the phenyl ring, respectively).

The carbon alpha to the ester carbonyl (C-2 position) can be deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles. For example, alkylation with an alkyl halide would introduce a substituent at the α-position.

The benzylic position (C-3 position) is activated by the adjacent aromatic ring. While this position in the parent compound does not have a hydrogen atom for radical abstraction, derivatives where the propanoate chain is modified could undergo reactions at this site. For instance, if the ester were to be converted to a ketone, the benzylic C-H bond would become more susceptible to oxidation. Free-radical bromination using N-bromosuccinimide (NBS) typically occurs at the benzylic position of alkylbenzenes that possess a benzylic hydrogen.

| Reaction Type | Reagents | Position of Reaction | Potential Product |

| α-Alkylation | 1. LDA2. R-X | C-2 | Methyl 2-alkyl-3-(3-bromo-4-methoxyphenyl)propanoate |

| α-Halogenation | Halogenating agent (e.g., NBS) | C-2 | Methyl 2-bromo-3-(3-bromo-4-methoxyphenyl)propanoate |

Functionalization at the Alpha-Carbon Position

The carbon atom alpha to the ester carbonyl group in Methyl 3-(3-bromo-4-methoxyphenyl)propanoate is activated and can be readily functionalized through the formation of an enolate intermediate. The acidity of the α-protons allows for their abstraction by a strong base, such as lithium diisopropylamide (LDA), to generate a nucleophilic enolate. masterorganicchemistry.comwikipedia.org This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate can react with alkyl halides in an SN2 fashion to introduce an alkyl group at the alpha-position. libretexts.org The choice of the alkylating agent is crucial, with primary and secondary halides being preferred to minimize competing elimination reactions. libretexts.org

Halogenation: The α-position can also be halogenated. This reaction can proceed under either acidic or basic conditions, though the mechanisms differ. Acid-catalyzed halogenation involves the formation of an enol intermediate, while base-catalyzed halogenation proceeds through the enolate.

A summary of representative alpha-carbon functionalization reactions is presented in the table below.

| Reaction | Reagents | Product | Key Features |

| α-Alkylation | 1. LDA, THF, -78 °C2. R-X (e.g., CH₃I, CH₃CH₂Br) | Methyl 2-alkyl-3-(3-bromo-4-methoxyphenyl)propanoate | Forms a new C-C bond at the α-carbon. |

| α-Halogenation | X₂ (e.g., Br₂, Cl₂) in acetic acid or with a base | Methyl 2-halo-3-(3-bromo-4-methoxyphenyl)propanoate | Introduces a halogen atom at the α-carbon. |

Electrophilic or Radical Additions to Unsaturated Analogues

Unsaturated analogues of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, such as the corresponding cinnamate (B1238496) derivative (Methyl 3-(3-bromo-4-methoxyphenyl)acrylate), possess a reactive carbon-carbon double bond that is susceptible to both electrophilic and radical additions.

Electrophilic Addition: In the presence of an electrophile (E-Nu), the electron-rich double bond of the cinnamate analogue will undergo addition. The regioselectivity of this reaction is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (E⁺) will add to the carbon atom that results in the more stable carbocation. In the case of a cinnamate system, the phenyl group can stabilize a positive charge at the benzylic position (β-carbon) through resonance. Therefore, the electrophile will preferentially add to the α-carbon, leading to the formation of a β-substituted product after nucleophilic attack (Nu⁻). For example, the addition of a hydrogen halide (H-X) would place the hydrogen on the α-carbon and the halide on the β-carbon. libretexts.orglibretexts.orgchemguide.co.uk

Radical Addition: Radical species can also add across the double bond of the unsaturated analogue. The regioselectivity of radical addition is often opposite to that of electrophilic addition. Radical species, such as those generated from radical initiators, will preferentially attack the less sterically hindered and more electronically favorable position. In the case of cinnamate derivatives, radical attack is likely to occur at the β-carbon, leading to the formation of a more stable α-radical intermediate which is stabilized by the adjacent ester group. acs.orgnih.gov

The following table summarizes the expected outcomes of addition reactions to an unsaturated analogue.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Electrophilic Addition | H-X (e.g., HBr) | Methyl 3-bromo-3-(3-bromo-4-methoxyphenyl)propanoate | Formation of the more stable benzylic carbocation intermediate. |

| Radical Addition | R• (radical species) | Methyl 2-alkyl-3-(3-bromo-4-methoxyphenyl)propanoate | Formation of the more stable radical at the α-position, stabilized by the ester group. |

Further Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate is already substituted with a bromine atom and a methoxy group. These substituents exert a significant influence on the regioselectivity of further electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation.

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The bromine atom (-Br), on the other hand, is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of its ability to donate electron density through resonance.

When both an activating and a deactivating group are present on the ring, the position of the incoming electrophile is primarily determined by the more powerful activating group. In this case, the methoxy group will direct the substitution to the positions ortho and para to it. The para position is already occupied by the propanoate side chain. Therefore, substitution is expected to occur at the position ortho to the methoxy group. Considering the existing bromine atom at position 3, the incoming electrophile will be directed to position 5. Steric hindrance from the adjacent propanoate side chain might slightly disfavor substitution at position 6.

Common electrophilic aromatic substitution reactions are detailed below:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group (-NO₂) onto the ring, predominantly at the 5-position.

Sulfonation: Reaction with fuming sulfuric acid will lead to the introduction of a sulfonic acid group (-SO₃H) at the 5-position.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃) will also occur primarily at the 5-position.

The expected major products of these reactions are summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(3-bromo-4-methoxy-5-nitrophenyl)propanoate |

| Sulfonation | SO₃, H₂SO₄ | Methyl 3-(3-bromo-4-methoxy-5-sulfophenyl)propanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-(5-acyl-3-bromo-4-methoxyphenyl)propanoate |

Oxidation and Reduction Pathways of the Compound

The functional groups within Methyl 3-(3-bromo-4-methoxyphenyl)propanoate offer several avenues for oxidation and reduction reactions.

Reduction:

Reduction of the Ester: The methyl ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. nsf.govgoogle.com Milder reducing agents, such as sodium borohydride, can also be used, often in the presence of a catalyst like cerium(III) chloride, to achieve the reduction of the ester to the corresponding alcohol, 3-(3-bromo-4-methoxyphenyl)propan-1-ol. masterorganicchemistry.comlibretexts.org This method offers good chemoselectivity, often leaving other functional groups intact. masterorganicchemistry.comlibretexts.org

Reductive Dehalogenation: The aryl bromide can be reduced to the corresponding arene through catalytic hydrogenation. acs.orgorgsyn.org Using a palladium-on-carbon catalyst (Pd/C) with a hydrogen source, the C-Br bond can be cleaved to yield Methyl 3-(4-methoxyphenyl)propanoate. This reaction can often be performed selectively in the presence of other functional groups. acs.org

Oxidation:

Oxidation of the Methoxy Group: The methoxy group is generally stable to oxidation. However, under certain conditions, the aromatic ring can be oxidized. For instance, treatment with strong oxidizing agents or certain peracids can lead to hydroxylation of the activated aromatic ring. libretexts.orgmdpi.com The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Benzylic Oxidation: While the target molecule lacks a benzylic hydrogen directly on the ring, derivatives with an alkyl group at an appropriate position could undergo benzylic oxidation to a carboxylic acid or ketone using reagents like potassium permanganate or chromic acid.

A summary of key oxidation and reduction pathways is provided in the table below.

| Reaction Type | Functional Group | Reagents | Product |

| Reduction | Methyl Ester | LiAlH₄ or NaBH₄/CeCl₃ | 3-(3-bromo-4-methoxyphenyl)propan-1-ol |

| Reduction | Aryl Bromide | H₂, Pd/C | Methyl 3-(4-methoxyphenyl)propanoate |

| Oxidation | Aromatic Ring | Peracids | Hydroxylated aromatic ring |

Mechanistic Investigations of Chemical Transformations

Elucidation of Detailed Reaction Mechanisms for Cross-Coupling Events

The aryl bromide functional group in Methyl 3-(3-bromo-4-methoxyphenyl)propanoate serves as a handle for numerous cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. wikipedia.orgwikipedia.org While specific studies on this exact molecule are not extensively documented, its reactivity can be accurately predicted based on the well-established mechanisms of these transformations.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent. The catalytic cycle, centered around a palladium catalyst, involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate. This is often the rate-determining step of the cycle. libretexts.org The result is a Pd(II) complex, where the aryl group and the bromide are attached to the metal center. wikipedia.org

Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the bromide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex (the 3-(4-methoxy-3-propanoate)phenyl group and the group from the boronic acid) couple and are expelled from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgwikipedia.org

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene. wikipedia.org The mechanism also proceeds via a palladium-based catalytic cycle:

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species inserts into the C-Br bond of the substrate to form a Pd(II) intermediate. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. mdpi.comnih.gov

β-Hydride Elimination: A hydrogen atom from the alkene is eliminated, forming the final substituted alkene product and a palladium-hydride species. mdpi.comnih.gov

Regeneration of Catalyst: The base present in the reaction mixture removes the hydride and the bromide from the palladium, regenerating the active Pd(0) catalyst. wikipedia.org

The table below illustrates typical conditions under which a substituted aryl bromide like Methyl 3-(3-bromo-4-methoxyphenyl)propanoate would undergo a Suzuki-Miyaura coupling.

Kinetic and Thermodynamic Studies of Ester Reactivity

The methyl propanoate group is generally considered a stable spectator ligand during palladium-catalyzed cross-coupling reactions. organic-chemistry.org However, the basic conditions often required for these transformations can potentially lead to ester hydrolysis as a competing side reaction.

Thermodynamics of Hydrolysis: Ester hydrolysis is a thermodynamically favorable process, typically being exothermic. copernicus.orgnih.gov The equilibrium lies far to the side of the carboxylate salt and methanol (B129727) products, especially in the presence of a base which deprotonates the resulting carboxylic acid, driving the reaction to completion. However, kinetically, this reaction is slow at moderate temperatures without a strong base or catalyst. In many cross-coupling protocols, the reaction kinetics of the desired C-C bond formation are significantly faster than the rate of ester hydrolysis, allowing for high yields of the coupled ester product. Using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF) can minimize this side reaction. organic-chemistry.org

Investigation of Transition State Structures and Energetics in Key Reactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the transition state structures and energetics of catalytic cycles. rsc.orgacs.org For reactions involving Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, these studies would focus on the key elementary steps.

Oxidative Addition Transition State: This is a critical step where the C-Br bond is broken and two new bonds to palladium are formed. Computational studies on similar aryl bromides show that the transition state involves the approach of the Pd(0) complex to the C-Br bond. acs.org The energy of this transition state is influenced by the electronic nature of the aryl group; electron-withdrawing groups can stabilize the build-up of negative charge on the ipso-carbon, although the effect is complex. acs.org The methoxy (B1213986) group (an electron-donating group) on the substrate would slightly raise the activation energy for this step compared to an unsubstituted bromobenzene.

Reductive Elimination Transition State: This is the product-forming step. The transition state involves the two organic ligands on the Pd(II) center coming into close proximity before forming the new C-C bond. wikipedia.org This step is often energetically favorable. The steric bulk of the ligands on the palladium catalyst plays a significant role in the energetics of this step; bulkier ligands can promote reductive elimination. wikipedia.org

Solvent Effects and Catalytic Cycle Analysis

The choice of solvent can have a profound impact on the efficiency and outcome of cross-coupling reactions. Solvents can influence the solubility of reagents, the stability of catalytic intermediates, and the rate of individual steps in the catalytic cycle. mdpi.comaip.org

Solvent Polarity and Coordination:

Polar Aprotic Solvents: Solvents like DMF and NMP are commonly used. Their polarity can help stabilize charged intermediates in the catalytic cycle.

Nonpolar Aprotic Solvents: Toluene and dioxane are also frequently employed. They are good at dissolving organic substrates and many organometallic complexes. researchgate.net

Aqueous Systems: Reactions are sometimes performed in water or mixtures of water and organic solvents, which can enhance reaction rates and are considered "greener" alternatives. researchgate.net

The solvent can also act as a weak ligand, coordinating to the palladium center at various stages of the catalytic cycle and influencing its reactivity.

The table below summarizes the roles of common solvents in palladium-catalyzed cross-coupling reactions applicable to Methyl 3-(3-bromo-4-methoxyphenyl)propanoate.

Advanced Analytical Methodologies for Structural Characterization

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, offering detailed information about its atomic connectivity and the nature of its functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl ester protons, and the two methylene (B1212753) groups of the propanoate chain. The substitution pattern on the benzene (B151609) ring, with a bromine atom and a methoxy group, will influence the chemical shifts and coupling patterns of the aromatic protons, leading to a more complex splitting pattern compared to the unsubstituted analog.

Similarly, the ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Predicted ¹H NMR Data for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (Based on data for analogous compounds)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.3 - 6.8 | Multiplet |

| Methoxy (-OCH₃) | ~3.9 | Singlet |

| Methyl Ester (-COOCH₃) | ~3.7 | Singlet |

| Methylene (-CH₂-Ar) | ~2.9 | Triplet |

| Methylene (-CH₂-COO) | ~2.6 | Triplet |

Predicted ¹³C NMR Data for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 |

| Aromatic C-O | ~155 |

| Aromatic C-Br | ~112 |

| Aromatic CH | 133 - 115 |

| Methoxy (-OCH₃) | ~56 |

| Methyl Ester (-COOCH₃) | ~52 |

| Methylene (-CH₂-Ar) | ~35 |

| Methylene (-CH₂-COO) | ~30 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, HRMS would provide the exact mass of the molecular ion.

The presence of a bromine atom is particularly significant in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of approximately 1:1. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Calculated Exact Mass for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₁H₁₃⁷⁹BrO₃ | M | 272.0048 |

| C₁₁H₁₃⁸¹BrO₃ | M+2 | 274.0028 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Characteristic IR Absorption Bands for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | ~1735 |

| Aromatic Ring | C=C Bending | 1600 - 1450 |

| Alkyl Chain | C-H Stretch | 2950 - 2850 |

| Methoxy & Ester | C-O Stretch | 1250 - 1050 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

Raman spectroscopy provides complementary information to IR spectroscopy, as it detects molecular vibrations that result in a change in polarizability. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring and the C-Br bond. The symmetric stretching of the benzene ring often gives a strong signal in the Raman spectrum. While specific experimental Raman data for this compound is not available, studies on analogous aromatic compounds suggest that characteristic bands for the substituted benzene ring would be observable. oup.comresearchgate.net

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for the separation of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, a reverse-phase HPLC method would be the most suitable approach. In this technique, the compound is passed through a nonpolar stationary phase with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification and quantification. By analyzing a sample and comparing the area of the main peak to the areas of any impurity peaks, the purity of the compound can be accurately determined. A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water, and a UV detector.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detection | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a sample. jmchemsci.com In the analysis of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, GC separates the compound from other substances in a mixture based on its volatility and interaction with a stationary phase within a capillary column. molbase.com Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process generates a molecular ion (M+) and a series of characteristic fragment ions.

The resulting mass spectrum serves as a molecular fingerprint. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, the fragmentation pattern is predictable based on its structure. Key fragmentation pathways would include the loss of the methoxy radical from the ester (•OCH₃), the loss of the carbomethoxy group (•COOCH₃), and cleavage of the bond between the second and third carbon of the propanoate chain (beta-cleavage), resulting in a stable benzylic cation. The presence of bromine is distinctly marked by a pair of isotopic peaks (M+ and M+2) of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is invaluable for confirming the presence of bromine in the molecule. researchgate.net

Table 1: Predicted Key Mass Fragments in the EI-MS of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate

| Fragment Ion Description | Predicted m/z Value | Significance |

| Molecular Ion [M]⁺ | 274/276 | Confirms the molecular weight and indicates the presence of one bromine atom. |

| Loss of Methoxy Radical [M-OCH₃]⁺ | 243/245 | A common fragmentation for methyl esters. |

| Loss of Carbomethoxy Radical [M-COOCH₃]⁺ | 215/217 | Indicates the presence of the methyl propanoate side chain. |

| Benzylic Cation | 199/201 | Results from cleavage of the Cα-Cβ bond, a stable fragment. |

Column Chromatography and Thin-Layer Chromatography (TLC) in Purification

Chromatographic techniques are fundamental for the purification of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate from reaction mixtures and starting materials. units.it Column chromatography and Thin-Layer Chromatography (TLC) are standard methods employed for this purpose, both operating on the principle of differential partitioning of components between a stationary phase and a mobile phase. wiley-vch.de

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid, qualitative tool to monitor the progress of a chemical reaction or to determine the appropriate solvent system for column chromatography. wiley-vch.de A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a specific solvent mixture (eluent). The separation is based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.

Column Chromatography: For preparative scale purification, column chromatography is the method of choice. rsc.org A glass column is packed with a stationary phase, most commonly silica gel (SiO₂), and the crude product is loaded at the top. units.it A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is passed through the column. wiley-vch.dersc.org The polarity of the eluent is carefully optimized (often based on preliminary TLC analysis) to allow for the sequential elution of the different components from the column. The desired compound, Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, is collected in fractions, which are then combined and concentrated to yield the purified product. units.it

Table 2: Chromatographic Methods for Purification

| Technique | Role | Typical Stationary Phase | Typical Mobile Phase | Principle of Separation |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Silica Gel 60 F254 | Hexane/Ethyl Acetate mixtures | Differential adsorption based on polarity |

| Column Chromatography | Preparative purification of the final compound | Silica Gel (230-400 mesh) | Gradient or isocratic elution with Hexane/Ethyl Acetate | Differential partitioning between stationary and mobile phases |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate is not available, analysis of closely related structures containing the 3-bromo-4-methoxyphenyl moiety provides significant insight into its likely solid-state conformation and intermolecular interactions.

Table 3: Representative Crystal Data for a Structurally Related Compound, C₁₇H₁₅BrO₂

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 11.680 (2) | nih.gov |

| b (Å) | 11.654 (2) | nih.gov |

| c (Å) | 10.834 (2) | nih.gov |

| β (°) | 93.07 (2) | nih.gov |

| Volume (ų) | 1472.6 (4) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used for such analyses. iosrjournals.org

These calculations can determine optimized molecular geometries, bond lengths, and bond angles. For instance, in related aromatic compounds, the C-C bond lengths within the phenyl ring are typically around 1.39 Å, while C-O and C-Br bond lengths are also predictable. iosrjournals.org The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electrophilic and nucleophilic regions of the molecule. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels can also be calculated, providing insights into the molecule's reactivity and electronic transitions. banglajol.info

Table 1: Predicted Bond Lengths and Angles for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-C-C (propanoate chain) Angle | ~112° |

| C-C-Br (aromatic ring) Angle | ~119° |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Conformational Analysis and Energy Minimization of Isomers

The flexibility of the propanoate side chain in Methyl 3-(3-bromo-4-methoxyphenyl)propanoate gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and to determine their relative energies. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure.

Computational studies on similar molecules have shown that different conformers can have significantly different energies, and the global minimum energy conformation corresponds to the most stable and thus most populated isomer under thermal equilibrium. nih.govresearchgate.net For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, key dihedral angles to consider would be those around the C-C bonds of the propanoate chain and the bond connecting the chain to the phenyl ring. The presence of different conformers can influence the molecule's physical and biological properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. banglajol.info By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate. These theoretical predictions can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions is often enhanced by performing calculations on a variety of low-energy conformers and averaging the results based on their Boltzmann populations. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectrum with the experimental one, each vibrational band can be assigned to a specific molecular motion, such as stretching or bending of particular bonds. iosrjournals.orgbanglajol.info

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~173 |

| C (aromatic, attached to Br) | ~112 |

| C (aromatic, attached to OMe) | ~155 |

| CH₂ (alpha to ester) | ~35 |

| CH₂ (beta to ester) | ~30 |

| OCH₃ (methoxy) | ~56 |

| OCH₃ (ester) | ~52 |

Note: These are illustrative values based on typical GIAO calculations for similar molecules.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate in different environments, such as in a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

These simulations can reveal the conformational landscape of the molecule, showing the transitions between different stable conformations and the timescales on which these transitions occur. uni-muenchen.de This provides a more complete picture of the molecule's flexibility than static conformational analysis. Furthermore, MD simulations can be used to study the interactions between the solute and solvent molecules, providing insights into its solvation properties and behavior in solution.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving Methyl 3-(3-bromo-4-methoxyphenyl)propanoate. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the energy maxima along the reaction pathway, and the intermediates. The energy difference between the reactants and the transition state gives the activation energy or energy barrier of the reaction.

For example, the hydrolysis of the ester group or nucleophilic substitution at the brominated carbon are potential reactions that could be studied computationally. These calculations can provide valuable information about the feasibility of a reaction and the factors that influence its rate.

Structure-Reactivity Relationships Derived from Computational Models

By systematically modifying the structure of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate in silico and calculating various electronic and structural parameters, it is possible to establish structure-reactivity relationships. For instance, one could investigate how the introduction of different substituents on the phenyl ring affects the molecule's reactivity.

Computational models can quantify various reactivity descriptors, such as atomic charges, frontier molecular orbital energies, and electrostatic potentials. By correlating these descriptors with experimentally observed reactivity, it is possible to develop predictive models that can guide the design of new molecules with desired properties.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Role in the Construction of Complex Organic Scaffolds and Frameworks

The presence of the aryl bromide moiety is particularly significant, as it serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Notably, the Suzuki-Miyaura coupling reaction allows for the arylation of the molecule by reacting it with various organoboron compounds. wikipedia.orglibretexts.org This methodology is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general scheme involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. libretexts.org

Similarly, the Heck reaction, another palladium-catalyzed process, enables the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for creating complex olefinic structures. The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by alkene insertion and subsequent elimination to yield the product and regenerate the catalyst. wikipedia.org

These cross-coupling strategies allow for the elaboration of the core structure of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, leading to the generation of diverse and complex molecular architectures that are valuable in various fields of chemical research.

Utilization in Medicinal Chemistry Precursor Synthesis (Focus on chemical synthesis pathways)

The structural motif of a substituted phenylpropanoic acid is found in numerous biologically active molecules. Methyl 3-(3-bromo-4-methoxyphenyl)propanoate serves as a key intermediate in the synthesis of various pharmaceutical precursors.

The aryl bromide functionality of the compound is a key feature for introducing structural diversity. Through reactions like the Suzuki-Miyaura coupling, a wide array of aryl and heteroaryl groups can be introduced at the bromine-bearing position. mdpi.com This allows for the systematic modification of the molecular structure to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the synthesis of biaryl compounds is a common strategy in medicinal chemistry to enhance biological activity. nih.gov

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives. This amidation reaction is a cornerstone of medicinal chemistry for producing compounds with a wide range of biological targets.

The functional groups present in Methyl 3-(3-bromo-4-methoxyphenyl)propanoate can be utilized to construct various heterocyclic systems. For example, the propanoate side chain can be chemically modified and then cyclized to form nitrogen-containing heterocycles, which are prevalent in many drug scaffolds. While direct examples with the title compound are not abundant, the synthesis of related heterocyclic structures often involves intermediates with similar functionalities. The brominated aromatic ring can also participate in cyclization reactions to form fused ring systems. researchgate.net

Applications in Functional Material Precursor Synthesis (Focus on chemical methodology)

The development of novel functional materials with specific optical, electronic, or thermal properties is a rapidly growing area of research. The structural features of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate make it a potential precursor for such materials. Open framework materials, such as metal-organic frameworks (MOFs), are often synthesized from organic linkers containing multiple coordination sites. rsc.org The carboxylic acid derivative of the title compound, obtained through hydrolysis of the methyl ester, could potentially serve as such a linker.

The aromatic core and the potential for extensive conjugation through cross-coupling reactions make this compound and its derivatives interesting candidates for the synthesis of organic electronic materials. The ability to tune the electronic properties by introducing different substituents via the aryl bromide handle is a key advantage in the design of materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Development of Novel Reagents and Catalysts Utilizing the Compound's Structural Features

The specific substitution pattern of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate can be exploited in the design of new reagents and catalysts. For instance, the methoxy (B1213986) group can direct further electrophilic substitution on the aromatic ring, allowing for the introduction of other functional groups.

The aryl bromide itself can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, by metal-halogen exchange. These reactive intermediates can then be used to form new carbon-carbon bonds with a variety of electrophiles, further expanding the synthetic utility of the original compound.

While direct applications in catalysis are not extensively documented for this specific molecule, its structural motifs are found in ligands for transition metal catalysts. The synthesis of phosphine (B1218219) ligands, for example, often involves the functionalization of aryl bromides. These ligands are crucial components of many homogeneous catalysts used in organic synthesis.

Future Research Directions and Emerging Methodologies

Development of Highly Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites on Methyl 3-(3-bromo-4-methoxyphenyl)propanoate—the aromatic ring, the bromine substituent, and the ester group—necessitates the development of highly selective functionalization methods. Future research will likely focus on:

Late-Stage C-H Functionalization: Directly modifying the carbon-hydrogen bonds on the aromatic ring offers a powerful and atom-economical approach to introduce new functional groups. Catalyst systems, particularly those based on palladium, rhodium, and iridium, will be instrumental in achieving high regioselectivity, targeting the positions ortho or meta to the existing substituents.

Orthogonal Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions: The bromine atom serves as a handle for traditional cross-coupling reactions. A key challenge and area of future research will be the development of catalytic systems that can selectively activate the C-Br bond without affecting other potentially reactive sites, allowing for the sequential and controlled introduction of different aryl, alkyl, or amino groups.

Directed Metalation: The use of directing groups to control the position of metalation on the aromatic ring will enable the precise introduction of a wide range of electrophiles. Investigating the directing ability of the methoxy (B1213986) and propanoate groups will be crucial for predictable and high-yielding transformations.

| Functionalization Strategy | Target Site | Potential Reagents/Catalysts | Desired Outcome |

| Late-Stage C-H Functionalization | Aromatic C-H bonds | Pd, Rh, Ir catalysts | Introduction of new functional groups with high regioselectivity |

| Orthogonal Cross-Coupling | C-Br bond | Palladium catalysts with tailored ligands | Sequential and controlled introduction of diverse substituents |

| Directed Metalation | Aromatic C-H bonds ortho to directing groups | Organolithium or other strong bases | Precise installation of electrophiles at specific positions |

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

To meet potential industrial demands, the transition from batch to continuous manufacturing processes for Methyl 3-(3-bromo-4-methoxyphenyl)propanoate and its derivatives will be essential. Flow chemistry offers several advantages, including enhanced safety, improved reaction control, and easier scalability. Future research in this area will likely involve:

Miniaturized Reaction Systems: Designing and optimizing microreactors for key synthetic steps, such as bromination or esterification, to achieve rapid heat and mass transfer, leading to higher yields and purities.

In-line Purification and Analysis: Integrating continuous purification techniques, such as liquid-liquid extraction or chromatography, and real-time analytical methods (e.g., FT-IR, UV-Vis) into the flow setup to streamline the entire production process.

Telescoped Reactions: Developing multi-step syntheses in a continuous flow system where the output of one reactor directly feeds into the next, minimizing manual handling and intermediate purification steps.

Investigation of Photocatalytic and Electrocatalytic Transformations

Harnessing the power of light and electricity offers green and sustainable alternatives to traditional synthetic methods. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, these emerging technologies could unlock novel reaction pathways:

Photoredox Catalysis: Utilizing visible light and a photocatalyst to generate reactive radical intermediates from the C-Br bond, enabling a range of transformations such as cross-coupling, atom transfer radical addition, and C-H functionalization under mild conditions.

Electrosynthesis: Employing an electric current to drive redox reactions, providing a reagent-free method for functionalization. This could be particularly useful for the reduction of the ester group or for mediating coupling reactions involving the aryl bromide.

Design and Synthesis of Supramolecular Assemblies Incorporating the Compound

The aromatic and functionalized nature of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate makes it an attractive candidate for incorporation into larger, self-assembled structures. Future research could explore:

Host-Guest Chemistry: Designing macrocyclic hosts that can selectively bind the compound, potentially leading to applications in sensing, controlled release, or catalysis.

Crystal Engineering: Studying the non-covalent interactions (e.g., halogen bonding, π-π stacking) that govern the packing of the molecule in the solid state to design new crystalline materials with desired optical or electronic properties.

Computational Design of Novel Reactions and Derivatizations for the Compound

In silico methods are becoming increasingly powerful tools for predicting reaction outcomes and designing new molecules. For Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, computational chemistry can accelerate research by:

Predicting Reactivity: Using density functional theory (DFT) and other quantum mechanical methods to calculate the electron distribution and predict the most likely sites for electrophilic and nucleophilic attack.

Screening Catalysts: Virtually screening libraries of catalysts for specific transformations to identify the most promising candidates for experimental validation.

Designing Novel Derivatives: Employing molecular modeling and docking studies to design new derivatives with specific biological or material properties, guiding synthetic efforts towards the most promising targets.

The strategic exploration of these future research directions will undoubtedly expand the synthetic utility and potential applications of Methyl 3-(3-bromo-4-methoxyphenyl)propanoate, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for preparing methyl 3-(3-bromo-4-methoxyphenyl)propanoate?

A two-step approach is often employed: (i) Bromination of 4-methoxyphenylpropanoic acid derivatives using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid), followed by (ii) esterification with methanol under acidic catalysis (H₂SO₄ or HCl). Alternative methods include Suzuki-Miyaura coupling of brominated aryl halides with propenoate esters, though regioselectivity must be carefully controlled . Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and LC-MS to verify purity.

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For example, SHELXL refinement (via the SHELX suite) can model the bromine and methoxy substituents’ positions, with residual density maps validating bond lengths and angles . Thermal ellipsoid plots (e.g., from Acta Crystallographica reports) help identify disordered regions, particularly in the propanoate chain .

Q. What analytical techniques are recommended for purity assessment?

High-resolution mass spectrometry (HRMS) combined with reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. For trace impurities, GC-MS or NMR relaxation experiments (e.g., T₁/T₂ measurements) detect residual solvents or byproducts .

Advanced Research Questions